Cas no 1214357-40-0 (2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride)

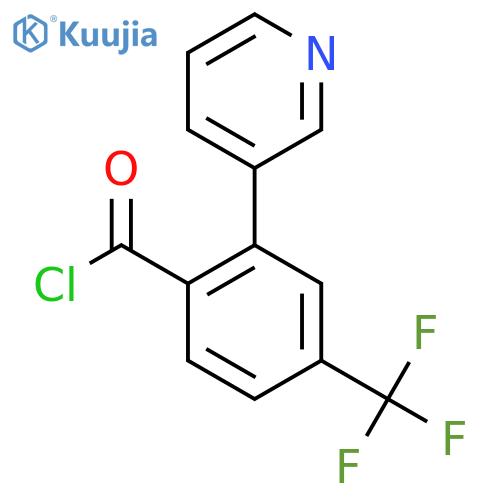

1214357-40-0 structure

商品名:2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride

CAS番号:1214357-40-0

MF:C13H7ClF3NO

メガワット:285.648992776871

CID:4984979

2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride

-

- インチ: 1S/C13H7ClF3NO/c14-12(19)10-4-3-9(13(15,16)17)6-11(10)8-2-1-5-18-7-8/h1-7H

- InChIKey: SWDOFEJXUIRIOY-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=CC(C(F)(F)F)=CC=1C1C=NC=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 334

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 30

2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013006533-250mg |

2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |

1214357-40-0 | 97% | 250mg |

$489.60 | 2023-09-04 | |

| Alichem | A013006533-1g |

2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |

1214357-40-0 | 97% | 1g |

$1534.70 | 2023-09-04 | |

| Alichem | A013006533-500mg |

2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |

1214357-40-0 | 97% | 500mg |

$798.70 | 2023-09-04 |

2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

1214357-40-0 (2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride) 関連製品

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量